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Compound of Interest

Compound Name: Cefrotil

Cat. No.: B1216817

Introduction

Cefuroxime axetil is a second-generation cephalosporin antibiotic widely used in the treatment
of various bacterial infections. It is the axetil ester prodrug of cefuroxime, which enhances its
oral bioavailability. Accurate and precise quantification of Cefuroxime Axetil in bulk drug and
pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-
Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high
specificity, sensitivity, and resolution for the determination of Cefuroxime Axetil. This application
note provides a detailed protocol for the assay of Cefuroxime Axetil using a reversed-phase
HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation
(ICH) guidelines.

Principle

The method described herein utilizes reversed-phase chromatography to separate Cefuroxime
Axetil from its potential degradation products and formulation excipients. The separation is
achieved on a C18 stationary phase with an isocratic mobile phase composed of a phosphate
buffer and an organic modifier. The analyte is detected and quantified using a UV-Vis detector
at a specific wavelength.

Experimental Protocols
Instrumentation and Chromatographic Conditions
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A summary of the HPLC instrumentation and chromatographic conditions is provided in the

table below.
Parameter Specification
Agilent 1260 Infinity 1l or equivalent with
HPLC System guaternary pump, autosampler, column oven,
and DAD or UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 pm particle size
) 0.02M Potassium Dihydrogen Phosphate :
Mobile Phase o
Methanol : Acetonitrile (60:35:5 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 pL
Column Temperature 35°C
Run Time Approximately 15 minutes

Reagents and Standards

o Cefuroxime Axetil Reference Standard (purity > 99%)

Potassium Dihydrogen Phosphate (KH2POa4), HPLC grade

Methanol, HPLC grade

Acetonitrile, HPLC grade

Water, HPLC grade (obtained from a water purification system)

Preparation of Solutions

Mobile Phase Preparation (1 L):
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e Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 600 mL of HPLC grade
water.

e Add 350 mL of Methanol and 50 mL of Acetonitrile to the buffer solution.
e Mix thoroughly and sonicate for 15 minutes to degas the solution.

« Filter the mobile phase through a 0.45 um membrane filter before use.
Standard Stock Solution Preparation (1000 pg/mL):

e Accurately weigh about 25 mg of Cefuroxime Axetil Reference Standard into a 25 mL
volumetric flask.

e Dissolve the standard in a small amount of methanol and make up the volume with the
mobile phase.

e Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:

o Prepare a series of working standard solutions by appropriately diluting the stock solution
with the mobile phase to obtain concentrations in the range of 10-100 pg/mL.

Sample Preparation (Tablets):

Weigh and finely powder 20 tablets.

Accurately weigh a portion of the powder equivalent to 25 mg of Cefuroxime Axetil and
transfer it to a 25 mL volumetric flask.

Add about 15 mL of methanol and sonicate for 15 minutes to extract the drug.

Make up the volume with the mobile phase and mix well.

Filter the solution through a 0.45 um syringe filter, discarding the first few mL of the filtrate.
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 Dilute the filtered solution with the mobile phase to obtain a final concentration within the

calibration range (e.g., 50 pg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the key

validation parameters are summarized in the table below.

Validation Parameter

Result

Linearity Range

10 - 100 pg/mL

Correlation Coefficient (r2)

>0.999

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD) <2.0%
Limit of Detection (LOD) 0.5 pg/mL
Limit of Quantification (LOQ) 1.5 pg/mL

No interference from common excipients or

Specificity ]

degradation products

The method is robust to small, deliberate
Robustness changes in flow rate, mobile phase composition,

and column temperature.

System Suitability

Before starting the analysis, the chromatographic system should be equilibrated with the

mobile phase for at least 30 minutes. The system suitability is checked by injecting the

standard solution five times. The acceptance criteria are as follows:
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Parameter Acceptance Criteria
Tailing Factor <20

Theoretical Plates > 2000

% RSD of Peak Area <2.0%

Data Presentation

The concentration of Cefuroxime Axetil in the sample solution is determined by comparing the
peak area of the sample with the peak area of the standard solution. The following table

provides an example of a calibration curve data.

Concentration (pg/mL) Peak Area (mAU*s)
10 150234

20 301456

40 602890

60 904321

80 1205789

100 1507234

Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGH ey cricn

Preparation Mobile Phase Preparation Standard Solution Preparation Sample Solution Preparation
\ 4
HPLC System System Equilibration
\ \ 4
Data Analysis System Suitability Test
\ 4

Sample Injection <&

Y

Chromatogram Acquisition

Y

Peak Integration & Quantification

Y

Concentration Calculation

Final Report

Click to download full resolution via product page

« To cite this document: BenchChem. [Application Note: High-Performance Liquid
Chromatography for Cefuroxime Axetil Assay]. BenchChem, [2025]. [Online PDF]. Available

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1216817?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216817#high-performance-liquid-chromatography-method-for-cefuroxime-axetil-assay
https://www.benchchem.com/product/b1216817#high-performance-liquid-chromatography-method-for-cefuroxime-axetil-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

at: [https://lwww.benchchem.com/product/b1216817#high-performance-liquid-
chromatography-method-for-cefuroxime-axetil-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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